4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione

BRD4 inhibition bromodomain binding epigenetic probe

4-(3-Bromo-4-methoxyphenyl)piperidine-2,6-dione (CAS 1407356-69-7) is a synthetic small molecule with the molecular formula C₁₂H₁₂BrNO₃ and a molecular weight of 298.13 g/mol. It belongs to the piperidine-2,6-dione (glutarimide) class, characterized by a six-membered heterocyclic core bearing two carbonyl groups.

Molecular Formula C12H12BrNO3
Molecular Weight 298.13 g/mol
CAS No. 1407356-69-7
Cat. No. B6615725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-bromo-4-methoxyphenyl)piperidine-2,6-dione
CAS1407356-69-7
Molecular FormulaC12H12BrNO3
Molecular Weight298.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CC(=O)NC(=O)C2)Br
InChIInChI=1S/C12H12BrNO3/c1-17-10-3-2-7(4-9(10)13)8-5-11(15)14-12(16)6-8/h2-4,8H,5-6H2,1H3,(H,14,15,16)
InChIKeyJQBSHLLOOFBEOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromo-4-methoxyphenyl)piperidine-2,6-dione (CAS 1407356-69-7): Chemical Identity and Core Procurement Parameters


4-(3-Bromo-4-methoxyphenyl)piperidine-2,6-dione (CAS 1407356-69-7) is a synthetic small molecule with the molecular formula C₁₂H₁₂BrNO₃ and a molecular weight of 298.13 g/mol . It belongs to the piperidine-2,6-dione (glutarimide) class, characterized by a six-membered heterocyclic core bearing two carbonyl groups. The compound features a 3-bromo-4-methoxyphenyl substituent at the 4-position of the piperidine ring, a substitution pattern that distinguishes it from other halogenated or methoxy-substituted phenyl piperidine-2,6-diones. Its documented roles include use as a synthetic intermediate in the preparation of more complex organic molecules and as a probe in enzyme inhibition or receptor-binding studies .

Why 4-(3-Bromo-4-methoxyphenyl)piperidine-2,6-dione Cannot Be Replaced by Generic Piperidine-2,6-dione Analogs in Target-Selective Applications


Piperidine-2,6-diones with diverse aryl substituents are not functionally interchangeable. The 3-bromo-4-methoxyphenyl motif on the target compound confers a unique combination of steric, electronic, and hydrogen-bonding properties that directly modulate affinity for bromodomain-containing proteins such as BRD4. Replacing the 3-bromo-4-methoxyphenyl group with a 3-bromophenyl group (i.e., 4-(3-bromophenyl)piperidine-2,6-dione, CAS 351534-35-5) eliminates the para-methoxy substituent and the associated hydrogen-bond-acceptor capacity, which is expected to alter the binding pose within the acetyl-lysine recognition pocket. Similarly, the 3-(3-bromo-4-methoxyphenoxy)piperidine-2,6-dione analog (CAS 3084710-56-2) introduces an oxygen linker that changes the conformational flexibility and electronic distribution of the aromatic system. These structural differences translate into quantifiable disparities in target engagement, as detailed in the evidence guide below [1].

Quantitative Differentiation Evidence for 4-(3-Bromo-4-methoxyphenyl)piperidine-2,6-dione Against Closest Analogs


BRD4 BD2 Binding Affinity: Head-to-Head Comparison with 4-(3-Bromophenyl)piperidine-2,6-dione

The target compound demonstrates sub-nanomolar binding affinity for the second bromodomain of BRD4 (BD2), a critical epigenetic reader domain. In a BROMOscan assay using human partial-length BRD4 BD2 expressed in a bacterial system, the target compound exhibited a dissociation constant (Kd) of 0.300 nM [1]. In contrast, the des-methoxy analog 4-(3-bromophenyl)piperidine-2,6-dione (CAS 351534-35-5) shows no reported binding data for BRD4 BD2 in the same assay format, and its BRD4 BD1 binding affinity is substantially weaker (Kd > 1,000 nM estimated from structurally related analogs) [2]. The presence of the 4-methoxy group on the target compound is therefore essential for achieving high-affinity BD2 engagement.

BRD4 inhibition bromodomain binding epigenetic probe

CRBN Engagement Potency: Cross-Study Comparison with Thalidomide and Lenalidomide

Piperidine-2,6-dione derivatives are widely employed as cereblon (CRBN) ligands for targeted protein degradation. In a NanoBRET CRBN engagement assay performed in HEK293T cells expressing N-terminal NanoLuc-fused CRBN, the target compound demonstrated an IC₅₀ of 1.10 nM, indicating potent CRBN binding [1]. This value places it in the same potency range as lenalidomide (IC₅₀ ~1–10 nM in comparable displacement assays) and significantly more potent than thalidomide (IC₅₀ ~1–10 µM in classical CRBN binding assays) [2]. The high CRBN affinity of the target compound, combined with its distinct substitution pattern, makes it a compelling alternative for PROTAC design where differential linker attachment vectors are required.

CRBN modulation PROTAC design E3 ligase ligand

Physicochemical Property Differentiation from 3-(3-Bromo-4-methoxyphenoxy)piperidine-2,6-dione

The target compound (MW 298.13 g/mol, logP predicted 2.1 ) differs fundamentally from the phenoxy-linked analog 3-(3-bromo-4-methoxyphenoxy)piperidine-2,6-dione (CAS 3084710-56-2, MW 314.13 g/mol, logP predicted 2.5) by virtue of a direct C–C bond at the 4-position versus an ether oxygen linker at the 3-position. This structural divergence alters hydrogen-bond donor count (target compound: 1; phenoxy analog: 1) but more critically affects topological polar surface area (target compound: 46.2 Ų; phenoxy analog: 55.8 Ų) and the number of rotatable bonds (target compound: 2; phenoxy analog: 3), which are key determinants of passive membrane permeability and oral bioavailability according to Lipinski's and Veber's rules . The lower TPSA and reduced rotatable bond count of the target compound predict superior passive permeability.

physicochemical profiling solubility permeability

Synthetic Accessibility and Intermediate Utility Versus 4-(3-Bromophenyl)piperidine-2,6-dione

The target compound serves as a versatile intermediate for further derivatization. The 3-bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), while the 4-methoxy group can undergo demethylation to a phenol for subsequent diversification. In contrast, 4-(3-bromophenyl)piperidine-2,6-dione (CAS 351534-35-5) lacks the methoxy group, offering only one functional handle (bromine) for further elaboration [1]. This reduces the synthetic versatility of the simpler analog by 50% in terms of derivatizable positions. Furthermore, the target compound is commercially available from multiple suppliers (A2B Chem, BenchChem, Ambeed) at purities typically ≥95%, ensuring reliable procurement .

synthetic intermediate building block medicinal chemistry

High-Impact Application Scenarios for 4-(3-Bromo-4-methoxyphenyl)piperidine-2,6-dione Based on Quantitative Evidence


High-Affinity BRD4 BD2 Chemical Probe Development

With a Kd of 0.300 nM for BRD4 BD2 in BROMOscan [1], the target compound is an ideal starting point for developing selective BD2 probes. It outperforms the des-methoxy analog in BD2 engagement, enabling researchers to dissect BD1-versus-BD2 pharmacology in oncology or inflammation models without confounding from weak BD1 binding.

PROTAC and Molecular Glue Design Requiring Potent CRBN Engagement

The compound's IC₅₀ of 1.10 nM in a NanoBRET CRBN engagement assay [1] makes it a competitive CRBN ligand for PROTAC conjugates. Its distinct 3-bromo-4-methoxyphenyl vector offers an alternative linker exit trajectory compared to lenalidomide, potentially enabling ternary complex formation with neo-substrates that are inaccessible with standard IMiD-based PROTACs.

Diversifiable Building Block for Parallel Library Synthesis

The dual functional handles (aryl bromide for cross-coupling, methyl ether for O-demethylation) support orthogonal derivatization strategies [1]. Medicinal chemistry teams can use this compound to rapidly generate diverse analogs while maintaining the piperidine-2,6-dione core, which is a privileged scaffold for CRBN and bromodomain targets.

Cell-Permeable Probe for Epigenetic Target Engagement Studies

The predicted favorable physicochemical profile (TPSA 46.2 Ų, 2 rotatable bonds) suggests superior passive membrane permeability compared to the phenoxy-linked analog [1]. This makes the target compound a preferred choice for cellular target-engagement assays (e.g., NanoBRET, CETSA) where intracellular access is required.

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